molecular formula C9H18INO2 B1395802 Tert-butyl 4-iodobutylcarbamate CAS No. 262278-40-0

Tert-butyl 4-iodobutylcarbamate

Cat. No.: B1395802
CAS No.: 262278-40-0
M. Wt: 299.15 g/mol
InChI Key: KJMOGHNVYHTFRG-UHFFFAOYSA-N
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Description

These compounds are characterized by a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which serves as a protective group in organic synthesis. The Boc group enhances solubility in organic solvents and stabilizes amines during reactions.

This highlights the role of iodine as a leaving group in nucleophilic substitution reactions. The 4-iodobutyl chain in the target compound would likely exhibit similar reactivity, enabling cross-coupling or alkylation reactions in synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 4-iodobutylcarbamate typically begins with tert-butyl carbamate and 4-iodobutyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-iodobutylcarbamate has been explored for its potential in drug development, particularly as a precursor in synthesizing biologically active compounds. Its structure allows for easy modification, making it a versatile building block for creating various pharmaceuticals.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with antiviral properties. For instance, modifications to the carbamate moiety have been shown to enhance the efficacy of certain antiviral agents against viral infections.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It is often used in the synthesis of amines and other nitrogen-containing compounds.

Application in Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, such as Suzuki or Stille reactions, which are essential for constructing complex organic molecules. These reactions leverage the iodine atom's ability to undergo nucleophilic substitution, facilitating the formation of new carbon-carbon bonds.

Potential Applications in Material Science

Due to its unique chemical properties, this compound may also find applications in material science, particularly in the development of polymers and coatings.

Table: Summary of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for synthesizing antiviral agents and other pharmaceuticals
Organic SynthesisReagent for forming carbon-nitrogen bonds; utilized in cross-coupling reactions
Material SciencePotential use in developing advanced polymers and protective coatings

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 4-iodobutylcarbamate (hypothetical) with structurally analogous tert-butyl carbamate derivatives, based on the evidence provided.

Table 1: Structural and Functional Comparisons

Compound Name Substituent/Backbone Molecular Weight CAS Number Key Properties/Applications References
tert-butyl (4-iodobenzyl)(methyl)carbamate 4-iodobenzyl, methyl Not provided Not specified Intermediate for Suzuki couplings; iodine enhances reactivity in aryl substitutions .
tert-butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl 255.74 167886-56-8 Non-hazardous lab chemical; used in pharmaceutical intermediates .
tert-butyl 2-chloro-4-nitrophenylcarbamate 2-chloro-4-nitrophenyl Not provided 1060801-16-2 Nitro group confers electron-withdrawing effects, useful in electrophilic substitutions .
tert-butyl N-(4-cyanooxan-4-yl)carbamate 4-cyanooxan-4-yl (tetrahydropyran) 226.28 (C₁₁H₁₈N₂O₃) 1860028-25-6 Cyano group enables nucleophilic additions; used in heterocyclic synthesis .
tert-butyl 4-bromopyridin-2-ylcarbamate 4-bromopyridin-2-yl Not provided Not specified Bromine facilitates metal-catalyzed couplings (e.g., Buchwald-Hartwig) .

Key Findings

Reactivity Trends: Iodine vs. Halogens (Cl, Br): Iodine’s larger atomic radius and weaker bond strength (C-I vs. C-Cl/Br) enhance its utility in nucleophilic substitutions (e.g., SN2 reactions) compared to chloro or bromo analogs . Electron-Withdrawing Groups: Nitro (NO₂) and cyano (CN) substituents (e.g., in and ) increase electrophilicity, directing reactions to specific positions on aromatic rings.

Applications :

  • Pharmaceutical Intermediates : Chlorophenethyl and bromopyridyl derivatives are common in drug discovery .
  • Cross-Coupling Reactions : Iodo and bromo compounds are pivotal in Pd-catalyzed couplings (e.g., Suzuki, Heck) .

Biological Activity

Tert-butyl 4-iodobutylcarbamate (TBIBC) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms, effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C9_9H18_{18}INO2_2
  • Molecular Weight : 251.25 g/mol

The structure includes a tert-butyl group, which is known for its steric hindrance and influence on the pharmacokinetic properties of compounds.

The biological activity of TBIBC can be attributed to its interaction with various biological targets. The presence of the iodobutyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antioxidant, and cytotoxic properties.

In Vitro Studies

In vitro studies have demonstrated that TBIBC exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . The compound's efficacy was evaluated at varying concentrations, revealing a dose-dependent response.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of TBIBC and related compounds:

Biological Activity Effect Concentration Tested Reference
Anti-inflammatoryInhibition of TNF-α and IL-650-100 µg/mL
CytotoxicityIC50_{50} value in HeLa cells10 µg/mL
AntioxidantReduction of oxidative stress markers100 µM
Metabolic StabilityEnhanced stability compared to tert-butyl analogsN/A

Case Studies

Several case studies highlight the pharmacological potential of TBIBC:

  • Anti-inflammatory Study : A study investigated the anti-inflammatory effects of TBIBC in RAW264.7 cells. The results indicated that TBIBC significantly reduced the expression of cyclooxygenase-2 (Cox2) and TNF-α genes upon LPS stimulation, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In another study, TBIBC was tested for cytotoxic effects against various cancer cell lines, including HeLa cells. The compound demonstrated an IC50_{50} of 10 µg/mL, indicating substantial cytotoxicity that could be leveraged for therapeutic applications in oncology .
  • Metabolic Stability Analysis : Research on metabolic stability revealed that TBIBC exhibits improved metabolic profiles compared to other tert-butyl-containing compounds. This suggests a promising pharmacokinetic advantage for drug development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 4-iodobutylcarbamate?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a 4-aminobutanol intermediate, followed by iodination. A common approach includes:

  • Step 1: Reacting 4-aminobutanol with di-tert-butyl dicarbonate (Boc2O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 4-hydroxybutylcarbamate.
  • Step 2: Iodination via substitution, using reagents like triphenylphosphine (PPh3), iodine (I2), and imidazole in anhydrous conditions. Critical parameters include maintaining inert atmospheres (N2 or Ar) to prevent moisture ingress and controlling reaction temperatures (0–25°C) to avoid side reactions .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • <sup>1</sup>H NMR: Peaks for tert-butyl (δ ~1.4 ppm, singlet), carbamate NH (δ ~5-6 ppm, broad), and iodobutyl chain (δ ~3.1–3.3 ppm for CH2I).
  • <sup>13</sup>C NMR: Signals for carbonyl (C=O, δ ~155 ppm), tert-butyl carbons (δ ~28–30 ppm), and C-I (δ ~5–10 ppm).
  • IR: Stretches for N-H (~3350 cm<sup>-1</sup>), C=O (~1700 cm<sup>-1</sup>), and C-I (~500 cm<sup>-1</sup>).
  • Mass Spectrometry (MS): Molecular ion [M+H]<sup>+</sup> confirms molecular weight. Low-temperature NMR (as in ) may resolve conformational dynamics .

Q. What purification methods are effective for this compound?

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate iodinated products from unreacted precursors.
  • Recrystallization: Ethanol/water mixtures are effective for removing polar impurities.
  • Crystallization-Driven Purification: As demonstrated in , axial/equatorial tert-butyl conformers can be isolated via low-temperature crystallization .

Advanced Research Questions

Q. How can the iodination step be optimized to minimize side reactions like elimination or over-iodination?

  • Solvent Choice: Use non-polar solvents (e.g., DCM) to stabilize the intermediate carbocation and reduce nucleophilic competition.
  • Reagent Stoichiometry: Limit iodine equivalents (1.1–1.5 eq) to prevent di-iodination.
  • Temperature Control: Perform reactions at 0°C to slow down elimination pathways.
  • Additives: Include base (e.g., NaHCO3) to neutralize HI byproducts, reducing acid-catalyzed decomposition .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Light Sensitivity: The C-I bond is prone to photolytic cleavage; store in amber vials at –20°C.
  • Moisture Sensitivity: Hydrolysis of the carbamate group occurs in humid environments; use desiccants (e.g., silica gel) in storage containers.
  • Thermal Stability: Decomposes above 40°C, releasing CO2 and forming tert-butylamine byproducts. Stability under inert atmospheres (N2) is superior to ambient conditions .

Q. How can contradictions in reported reactivity of tert-butyl carbamates in cross-coupling reactions be resolved?

  • Mechanistic Studies: Use DFT calculations (as in ) to model the steric effects of the tert-butyl group on transition states. Explicit solvent modeling (e.g., THF or DMF) is critical for accuracy.
  • Experimental Validation: Compare Pd-catalyzed (e.g., Suzuki-Miyaura) vs. Cu-mediated (e.g., Ullmann) couplings under controlled conditions (temperature, ligand, base). Contradictions often arise from ligand steric bulk or solvent polarity mismatches .

Q. What strategies mitigate handling risks associated with the iodide moiety in this compound?

  • Ventilation: Use fume hoods to prevent inhalation of volatile iodine byproducts.
  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Waste Disposal: Collect iodide-containing waste separately for treatment with reducing agents (e.g., Na2S2O3) to neutralize I2 .

Q. What role does the tert-butyl group play in stabilizing the carbamate during synthetic steps?

The tert-butyl group acts as a steric shield, preventing nucleophilic attack on the carbamate carbonyl. Its electron-donating nature also stabilizes the carbamate via hyperconjugation. Conformational analysis (e.g., axial vs. equatorial tert-butyl positioning in cyclic intermediates) impacts reactivity, as shown in low-temperature NMR studies .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound synthesis?

Discrepancies often stem from:

  • Purity of Starting Materials: Trace moisture in 4-aminobutanol reduces Boc protection efficiency.
  • Iodination Reagent Quality: Aged iodine or impure PPh3 leads to incomplete substitution.
  • Workup Differences: Inadequate quenching of HI (e.g., incomplete base washing) causes acid-mediated decomposition during purification .

Properties

IUPAC Name

tert-butyl N-(4-iodobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMOGHNVYHTFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701756
Record name tert-Butyl (4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262278-40-0
Record name tert-Butyl (4-iodobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of PPh3-resin (16.4 g, 21.1 mmol) in methylene chloride (150 mL) at 0° C. is added iodine (5.4 g, 21.2 mmol) and imidazole (1.66 g, 24.4 mmol) then stirring is continued at 0° C. for 45 min. To this is added (4-hydroxybutyl)-carbamic acid tert-butyl ester (2.0 g, 10.6 mmol) and the suspension is refluxed for 2 h. The suspension is filtered and the organic layer is washed with a saturated sodium bisulfite solution, water and brine, and dried over sodium sulfate. The solvent is removed under reduced pressure to afford the title compound as pale yellow liquid: 1H NMR (CDCl3) δ 4.51 (s, 1H), 3.21-3.17 (t, J=6.82 Hz, 2H), 3.16-3.11 (q, J=6.82 Hz, 2H), 1.88-1.81 (m, 2H), 1.62-1.55 (m, 2H), 1.43 (s, 9H).
Name
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tert-butyl 4-iodobutylcarbamate
Tert-butyl 4-iodobutylcarbamate
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Tert-butyl 4-iodobutylcarbamate

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